molecular formula C17H18N2O6 B7067529 Methyl 2-[4-methyl-3-[2-(2-nitrophenyl)ethylcarbamoyl]furan-2-yl]acetate

Methyl 2-[4-methyl-3-[2-(2-nitrophenyl)ethylcarbamoyl]furan-2-yl]acetate

Cat. No.: B7067529
M. Wt: 346.3 g/mol
InChI Key: RYGBMJZYBHRKEG-UHFFFAOYSA-N
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Description

Methyl 2-[4-methyl-3-[2-(2-nitrophenyl)ethylcarbamoyl]furan-2-yl]acetate is a complex organic compound with a unique structure that includes a furan ring, a nitrophenyl group, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-methyl-3-[2-(2-nitrophenyl)ethylcarbamoyl]furan-2-yl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to form 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to introduce the furan ring and the carbamoyl group, ultimately yielding the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-methyl-3-[2-(2-nitrophenyl)ethylcarbamoyl]furan-2-yl]acetate can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 2-[4-methyl-3-[2-(2-nitrophenyl)ethylcarbamoyl]furan-2-yl]acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[4-methyl-3-[2-(2-nitrophenyl)ethylcarbamoyl]furan-2-yl]acetate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The furan ring and carbamoyl group may also play a role in the compound’s biological activity by stabilizing the molecule and facilitating its interaction with target proteins.

Comparison with Similar Compounds

Methyl 2-[4-methyl-3-[2-(2-nitrophenyl)ethylcarbamoyl]furan-2-yl]acetate can be compared with other similar compounds, such as:

    Methyl 2-nitrophenylacetate: Lacks the furan ring and carbamoyl group, resulting in different chemical and biological properties.

    2-Methyl-2-nitropropane: Contains a nitro group but has a different overall structure and reactivity.

Properties

IUPAC Name

methyl 2-[4-methyl-3-[2-(2-nitrophenyl)ethylcarbamoyl]furan-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c1-11-10-25-14(9-15(20)24-2)16(11)17(21)18-8-7-12-5-3-4-6-13(12)19(22)23/h3-6,10H,7-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGBMJZYBHRKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1C(=O)NCCC2=CC=CC=C2[N+](=O)[O-])CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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